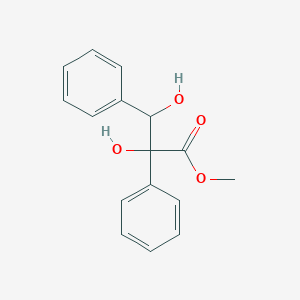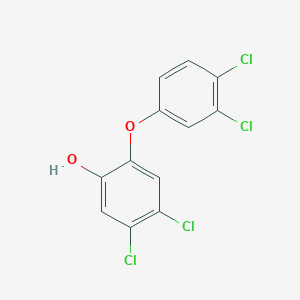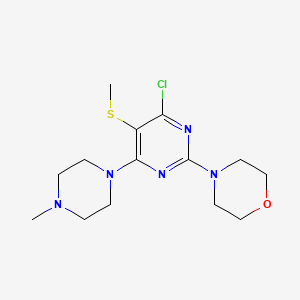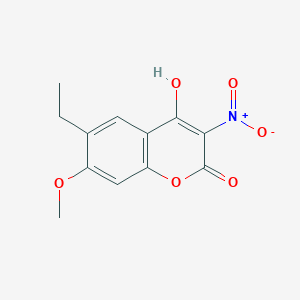
6-Ethyl-4-hydroxy-7-methoxy-3-nitro-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in many plants and have been used in various medicinal and industrial applications
Preparation Methods
The synthesis of 6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . Another approach is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its derivatives have shown potential in treating diseases such as cancer and Alzheimer’s.
Industry: It is used in the production of dyes, perfumes, and optical brighteners.
Mechanism of Action
The biological activity of 6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one is attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one include other coumarin derivatives such as:
- 7-hydroxy-4-methylcoumarin
- 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one
- 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
These compounds share the coumarin core structure but differ in their substituents, which influence their chemical properties and biological activities. The presence of the nitro group in 6-ethyl-4-hydroxy-7-methoxy-3-nitro-chromen-2-one makes it unique, as it can undergo specific reactions that other coumarin derivatives cannot .
Properties
CAS No. |
55005-25-9 |
|---|---|
Molecular Formula |
C12H11NO6 |
Molecular Weight |
265.22 g/mol |
IUPAC Name |
6-ethyl-4-hydroxy-7-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C12H11NO6/c1-3-6-4-7-9(5-8(6)18-2)19-12(15)10(11(7)14)13(16)17/h4-5,14H,3H2,1-2H3 |
InChI Key |
DBVBKQLWSBTXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


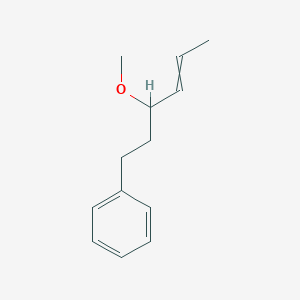


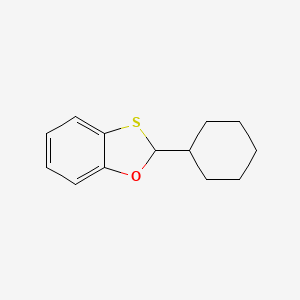
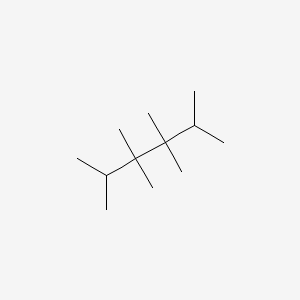
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
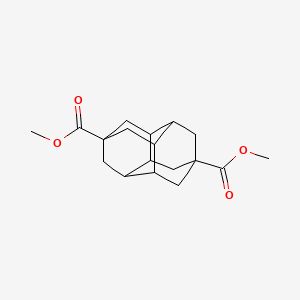
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
